molecular formula C9H12O3 B152335 1,2,4-Trimethoxybenzene CAS No. 135-77-3

1,2,4-Trimethoxybenzene

Cat. No.: B152335
CAS No.: 135-77-3
M. Wt: 168.19 g/mol
InChI Key: AGIQIOSHSMJYJP-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxybenzene is a member of methoxybenzenes.

Scientific Research Applications

Insect Attraction in Agriculture

1,2,4-Trimethoxybenzene has been studied for its potential in agriculture, particularly in insect attraction for pest control. A study explored the use of this compound in a semiochemical mixture aimed at attracting insects in citric-culture. The study found that this compound, combined with other compounds, was effective in attracting insects to traps in a domestic orchard, showing potential for its use in integrated pest management strategies (Alves et al., 2010).

Influence on Physical and Chemical Properties

Significant research has been conducted to understand the influence of biofield energy treatment on the physical, thermal, and spectral properties of this compound. One study demonstrated that such treatment led to changes in the crystallite size, melting temperature, and thermal stability of the compound. This implies potential applications in altering the properties of this compound for specific industrial or pharmaceutical purposes (Trivedi et al., 2015).

Enhanced Isotopic Abundance Ratios

The isotopic abundance ratios of this compound have been studied, showing that biofield energy treatment can significantly enhance these ratios. This has implications for the compound's use in the synthesis of pharmaceuticals and chemicals, potentially influencing reaction mechanisms and enzymatic transition states (Trivedi et al., 2016).

Fungicidal Applications

A study on novel stilbene derivatives containing this compound revealed that some compounds exhibited potent in vivo fungicidal activities against various phytopathogenic fungi. This suggests that this compound derivatives could be developed as potential fungicides for crop protection, contributing to agricultural productivity and food security (He et al., 2015).

Environmental Applications

This compound has been explored for environmental applications, such as in the biodegradation of trimethylbenzene isomers under specific conditions. Understanding the biodegradability and behavior of such compounds in contaminated environments can aid in environmental remediation efforts (Fichtner et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1,2,4-Trimethoxybenzene (1,2,4-TTB) is the NLRP3 inflammasome , a multi-protein complex implicated in inflammation-associated diseases . The NLRP3 inflammasome is composed of NLRP3, the adaptor molecule apoptosis-associated speck-like protein containing a CARD (ASC), and the cysteine protease caspase-1 .

Mode of Action

1,2,4-TTB selectively inhibits the activation of the NLRP3 inflammasome . It suppresses NLRP3 inflammasome activation induced by nigericin or ATP, leading to decreased caspase-1 activation and IL-1β secretion . Moreover, 1,2,4-TTB specifically inhibits the activation of the NLRP3 inflammasome without affecting the absent in melanoma 2 (AIM2) inflammasome . It inhibits the oligomerization of ASC and the protein-protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome by 1,2,4-TTB affects the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 . This leads to a decrease in inflammation, which is beneficial for diseases associated with NLRP3 inflammasome activation, such as multiple sclerosis, Parkinson’s disease, and stroke .

Pharmacokinetics

It is known that 1,2,4-ttb is a component of essential oils, which are liquid mixtures of volatile and low molecular-weight organic compounds extracted from aromatic plants . These oils show various pharmacological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties .

Result of Action

The inhibition of the NLRP3 inflammasome by 1,2,4-TTB leads to a significant amelioration of experimental autoimmune encephalomyelitis (EAE) progression and demyelination . This suggests that 1,2,4-TTB could be a potential candidate compound for treating NLRP3 inflammasome-driven diseases .

Action Environment

1,2,4-TTB occurs naturally in coal tar, petroleum, and some plant oils . It is stable under normal conditions, but may produce toxic smoke when ignited at high temperatures or in the presence of organic materials . It should be stored in a cool, well-ventilated place, away from fire sources . The compound’s action, efficacy, and stability may be influenced by these environmental factors.

Safety and Hazards

When handling 1,2,4-Trimethoxybenzene, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

It has been identified as a selective inhibitor of the NLRP3 inflammasome , a protein complex implicated in inflammation-associated diseases such as multiple sclerosis, Parkinson’s disease, and stroke .

Cellular Effects

1,2,4-Trimethoxybenzene has been shown to have significant effects on cellular processes. It has been found to selectively inhibit NLRP3 inflammasome activation, thus decreasing caspase-1 activation and IL-1β secretion in immortalized murine bone marrow-derived macrophages (iBMDMs) and in primary mouse microglia . This suggests that this compound may play a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the NLRP3 inflammasome. It has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and protein-protein interaction between NLRP3 and ASC, thus blocking NLRP3 inflammasome assembly in iBMDMs and in primary mouse macrophages .

Temporal Effects in Laboratory Settings

It has been shown to markedly suppress NLRP3 inflammasome activation in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, specifically in mice with experimental autoimmune encephalomyelitis (EAE), administration of this compound (200 mg · kg−1· d− 1, i.g. for 17 days) significantly ameliorated EAE progression and demyelination . This suggests that the effects of this compound may vary with dosage and could potentially have therapeutic applications.

Properties

IUPAC Name

1,2,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIOSHSMJYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035163
Record name 1,2,4-Trimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-77-3
Record name 1,2,4-Trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trimethoxybenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4-trimethoxy-
Source EPA Chemicals under the TSCA
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Record name 1,2,4-Trimethoxybenzene
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Record name 1,2,4-trimethoxybenzene
Source European Chemicals Agency (ECHA)
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Record name 1,2,4-TRIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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